molecular formula C19H19N3O4 B11322791 2-(4-ethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(4-ethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11322791
M. Wt: 353.4 g/mol
InChI Key: OMIHCQFLWXDYOH-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenoxy group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 4-ethylphenol and 4-methoxybenzohydrazide. These intermediates undergo a series of reactions, including esterification, cyclization, and acylation, to form the final product.

    Esterification: 4-ethylphenol is reacted with acetic anhydride to form 4-ethylphenyl acetate.

    Cyclization: 4-methoxybenzohydrazide is treated with a suitable cyclizing agent, such as phosphorus oxychloride, to form the oxadiazole ring.

    Acylation: The resulting oxadiazole intermediate is then acylated with 4-ethylphenyl acetate under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenoxy or methoxyphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its oxadiazole ring, in particular, is a key feature that differentiates it from other similar compounds.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H19N3O4/c1-3-13-4-8-16(9-5-13)25-12-17(23)20-19-21-18(26-22-19)14-6-10-15(24-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,20,22,23)

InChI Key

OMIHCQFLWXDYOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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